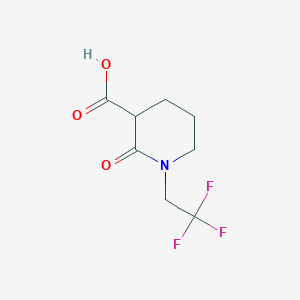![molecular formula C10H17ClN4O B11716025 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-metoxipirrolidin-2-il]-1H-1,2,4-triazol es un compuesto químico con una fórmula molecular de C10H17ClN4O. Es conocido por su estructura única, que incluye un grupo ciclopropilo, un grupo metoxipirrolidinilo y un anillo de triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-metoxipirrolidin-2-il]-1H-1,2,4-triazol generalmente implica múltiples pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas. Las condiciones de reacción a menudo requieren temperaturas específicas, solventes y catalizadores para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para la eficiencia, el rendimiento y la seguridad, y a menudo incorpora técnicas avanzadas como la química de flujo continuo y la detección de alto rendimiento para agilizar la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-metoxipirrolidin-2-il]-1H-1,2,4-triazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir átomos de oxígeno en la molécula, alterando potencialmente su reactividad y propiedades.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno, cambiando la estructura y funcionalidad del compuesto.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, lo que puede modificar el comportamiento químico del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo implican temperaturas, presiones y solventes específicos para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden resultar en una amplia gama de productos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-metoxipirrolidin-2-il]-1H-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Los investigadores investigan su potencial como compuesto bioactivo, explorando sus interacciones con objetivos biológicos.
Medicina: El compuesto se estudia por sus posibles propiedades terapéuticas, incluidos sus efectos sobre diversas enfermedades y afecciones.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos, contribuyendo a los avances en tecnología y fabricación.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-metoxipirrolidin-2-il]-1H-1,2,4-triazol involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-hidroxipirrolidin-2-il]-1H-1,2,4-triazol
- Clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-aminopirrolidin-2-il]-1H-1,2,4-triazol
Unicidad
El clorhidrato de 3-ciclopropil-5-[(2S,4R)-4-metoxipirrolidin-2-il]-1H-1,2,4-triazol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo metoxipirrolidinilo, en particular, lo diferencia de compuestos similares, lo que potencialmente lleva a una reactividad y aplicaciones únicas.
Propiedades
Fórmula molecular |
C10H17ClN4O |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;/h6-8,11H,2-5H2,1H3,(H,12,13,14);1H/t7-,8+;/m1./s1 |
Clave InChI |
PKQYLRRHTHUTNB-WLYNEOFISA-N |
SMILES isomérico |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl |
SMILES canónico |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


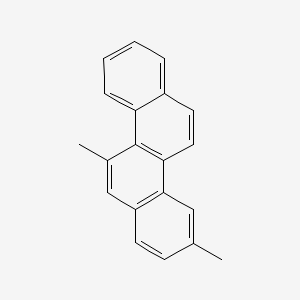
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

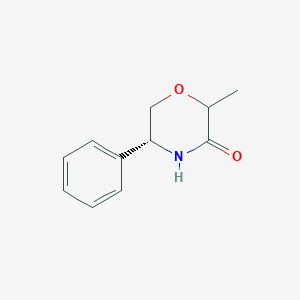
![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
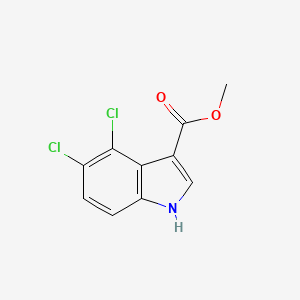
![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
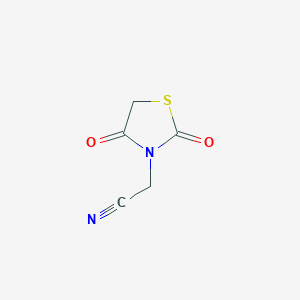

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
